1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a fluorinated alcohol that features a pyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of fluorine in the molecule can enhance its biological activity and pharmacokinetic properties.
The compound can be synthesized through various chemical reactions, which typically involve the use of fluorinated reagents and pyrrolidine derivatives. While specific commercial sources may not be widely documented, it is available from chemical suppliers specializing in fluorinated compounds.
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol can be classified as:
The synthesis of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol generally involves nucleophilic substitution reactions where fluorinated alcohols react with pyrrolidine derivatives.
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol has a complex structure characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C6H12FNO |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 1-fluoro-3-(pyrrolidin-3-yl)propan-2-ol |
| InChI | InChI=1S/C6H12FNO/c7-1(8)6(9)5(10)4(11)3/h4,6,9,10H,1,5H2 |
| SMILES | C(C(CN1CCCC1)(F)O)C |
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol can participate in several types of chemical reactions:
The reactions typically require controlled conditions such as specific temperatures and pH levels to achieve desired product yields.
The mechanism of action for 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is largely dependent on its interactions with biological targets:
Preliminary studies suggest that this compound could interact with neurotransmitter systems or enzymes involved in metabolic processes.
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is expected to exhibit properties typical of small organic molecules:
| Property | Value |
|---|---|
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Likely soluble in polar solvents due to the hydroxyl group |
The chemical stability and reactivity are influenced by the functional groups present:
1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol has potential applications in various scientific fields:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2